molecular formula C8H7NO2 B1298106 2-Methylbenzo[d]oxazol-6-ol CAS No. 5078-07-9

2-Methylbenzo[d]oxazol-6-ol

Numéro de catalogue B1298106
Numéro CAS: 5078-07-9
Poids moléculaire: 149.15 g/mol
Clé InChI: RZKJWYDRDBVDJJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methylbenzo[d]oxazol-6-ol is a compound that is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential applications in different fields such as pharmaceuticals, materials science, and catalysis. Although the provided papers do not directly discuss 2-Methylbenzo[d]oxazol-6-ol, they do provide insights into similar heterocyclic compounds that can help infer the properties and reactivity of 2-Methylbenzo[d]oxazol-6-ol.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazoles, which are formed from a three-component reaction involving 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones . Similarly, the synthesis of 2-arylbenzothiazoles is achieved through oxidative annulation and C-H functionalization under transition-metal-free conditions, using DMSO or oxygen as the oxidant . These methods highlight the potential for creating complex molecules through the formation of multiple bonds in a single reaction step, which could be applicable to the synthesis of 2-Methylbenzo[d]oxazol-6-ol.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using X-ray diffraction, as seen with 2-amino-6-methylbenzothiazole and its metal complexes . Computational methods such as DFT calculations are also employed to predict and confirm the molecular structure, as demonstrated in the study of benzimidazole-tethered oxazepine heterocyclic hybrids . These techniques could be used to analyze the molecular structure of 2-Methylbenzo[d]oxazol-6-ol, providing insights into its conformation and stability.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is diverse. For instance, the azo-hydrazone tautomerism of azo dyes derived from 2-methylbenzothiazole has been investigated using NMR and DFT calculations, showing the equilibrium between different tautomeric forms . The coordination chemistry of 2-amino-6-methylbenzothiazole with metals such as Ag(I) and Cu(II) also reveals the potential for forming complexes with different geometries and coordination environments . These studies suggest that 2-Methylbenzo[d]oxazol-6-ol could also exhibit interesting reactivity, particularly in forming tautomers or coordination complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For example, the mesomorphic properties of new liquid crystalline dihydrobenzo[d]isoxazoles have been reported, indicating the potential for these compounds to exhibit liquid crystalline phases . The antimicrobial, antioxidant, and enzyme inhibition activities of 2-amino-6-methylbenzothiazole and its metal complexes have been studied, showing moderate biological activity . These findings suggest that 2-Methylbenzo[d]oxazol-6-ol could also possess unique physical properties and biological activities, which would be worth investigating.

Applications De Recherche Scientifique

  • Antimicrobial and Anticancer Activity

    • Field : Medicinal Chemistry
    • Application : Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities .
    • Methods : The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against several bacteria and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM and compared to ofloxacin and fluconazole . Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay using 5-fluorouracil as standard drug .
    • Results : The study indicated that the compounds had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole and some compounds had best anticancer activity in comparison to 5-fluorouracil .
  • Anthelmintic Activity

    • Field : Pharmacology
    • Application : N‑methylbenzo[d]oxazol‑2‑amine, a derivative of benzoxazole, showed anthelmintic activity .
    • Methods : In vivo anthelmintic properties were evaluated using Trichinella spiralis .
    • Results : The study did not provide specific quantitative data or statistical analyses .
  • Anti-Inflammatory Activity

    • Field : Pharmacology
    • Application : Benzoxazole derivatives have shown anti-inflammatory effects .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The study did not provide specific quantitative data or statistical analyses .
  • Antimycobacterial Activity

    • Field : Microbiology
    • Application : Some benzoxazole derivatives have been found to inhibit mycobacteria .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The study did not provide specific quantitative data or statistical analyses .
  • Inhibition of Hepatitis C Virus

    • Field : Virology
    • Application : Some benzoxazole derivatives have been found to inhibit the hepatitis C virus .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The study did not provide specific quantitative data or statistical analyses .
  • Rho-Kinase Inhibition

    • Field : Biochemistry
    • Application : Benzoxazole derivatives have been found to inhibit Rho-kinase, an enzyme involved in various cellular functions .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The study did not provide specific quantitative data or statistical analyses .

Safety And Hazards

The safety data sheet for 2-Methylbenzo[d]oxazol-6-ol indicates that it has a relatively low acute toxicity, with an LD50 greater than 2000 mg/kg body .

Orientations Futures

Research on 2-Methylbenzo[d]oxazol-6-ol and its derivatives is ongoing, with a focus on their potential therapeutic applications . The bioavailability, pharmacokinetics, and absorption of this compound should be studied further to provide information for its future efficacy improvement .

Propriétés

IUPAC Name

2-methyl-1,3-benzoxazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKJWYDRDBVDJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350303
Record name 2-methylbenzo[d]oxazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylbenzo[d]oxazol-6-ol

CAS RN

5078-07-9
Record name 2-methylbenzo[d]oxazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,3-benzoxazol-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 1-(2,4-dihydroxyphenyl)ethanone (20 g, 131 mmol) in pyridine (80 mL) hydroxylamine hydrochloride (9.1 g, 131 mmol) was added over a period of 15 min in small portions at room temperature. The reaction mixture was stirred for 20 h and then diluted with water (600 mL) and extracted with ethyl acetate (2×250 mL). The combined organic extracts were washed with water (2×250 mL) and 5% aqueous HCl (250 mL). The solvent was removed in vacuo. Water (200 mL) was addded to the residue and then concentrated in vacuo, then toluene (200 mL) was added and concentrated in vacuo. The residue was dissolved in a mixture of acetonitrile (150 mL) and dimethylacetamide (25 mL). The solution was cooled to 5° C., phosphorus oxychloride (20.4 g, 12.2 mL, 133 mmol) was added dropwise allowing the temperature to exceed 10° C. After the addition was complete, the reaction mixture was stirred at room temperature for 1 h and then it was slowly poured into a mixture of sodium carbonate (55 g) and ice (ca 800 g). After the ice melted, the resulting slurry was filtered and the solid collected was washed with water (2×150 mL). The product was dried in vacuo to afford a yellow powder (14.4 g, 97 mmol, 76%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five
Yield
76%

Synthesis routes and methods II

Procedure details

To a cooled (5° C.) solution of (1Z)-1-(2,4-dihydroxyphenyl)ethanone oxime (9.7 g, 57.7 mmol) in acetonitrile (65 mL) and dimethylacetamide (11 mL) was added phosphorus oxychloride (5.6 mL, 60.3 mmol) drop wise. The temperature was not allowed to exceed 10° C. during the addition. After 1 hrs stirring at room temperature the yellow slurry was poured on a mixture of sodium hydrogen carbonate and ice. The resulting precipitate was filtered off and dried yielding 6.3 g (73%) the titled compound.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
73%

Synthesis routes and methods III

Procedure details

4-Aminoresorcinol hydrochloride (2.0 g, 12.4 mM), acetyl chloride (1.0 g, 12.6 mM), triethylamine (1.38 g, 13.6 mM) and pyridinium-p-toluenesulfonate (PPTS, 800 mg, 3.2 mM) were refluxed in xylenes (50 mL) for about 18 hours. Additional PPTS (300 mg) was added and the mixture was then refluxed about 48 hours. The reaction mixture was concentrated and the residue dissolved in ethyl acetate (200 mL) and washed with H2O (3×150 mL). The combined aqueous layer was back extracted with ethyl acetate (200 mL) and the combined organic layers were dried over MgSO4. Filtration and concentration provided 1.36 g. Filtration through a silica gel column eluted with 10% methanol/methylene chloride provided an orange solid, 0.3 g; m.p., 94-96° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a mixture of 1-(2,4-dihydroxy-phenyl)-ethanone oxime (4.2 g, 25 mmol) and acetonitrile/dimethylacetamide (20 mL, 3:1) cooled by a water bath (20-25° C.) was added dropwide phosphorus chloride (2.4 mL, 26.2 mmol) over a period of fifteen minutes. The mixture was stirred for an additional thirty minutes before it was poured into ice water containing sodium acetate (6 g). The mixture was stirred for ten minutes, filtered, and the filter cake was washed with water and dried in vacuo to give the title compound as a yellow solid (3.15 g): 1H NMR (CDCl3, 200 MHz): δ=7.45 (m, 1H), 6.96 (m, 1H), 6.80 (m, 1H), 2.60 (s, 3H).
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
acetonitrile dimethylacetamide
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

As depicted in Scheme 2 the known compound, for example 4-((hydroxyimino)methyl)benzene-1,3-diol (B), was cyclized with phosphorus oxychloride in acetonitrile, affording the corresponding 2-methylbenzoxazol-6-ol (B1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbenzo[d]oxazol-6-ol
Reactant of Route 2
2-Methylbenzo[d]oxazol-6-ol
Reactant of Route 3
2-Methylbenzo[d]oxazol-6-ol
Reactant of Route 4
Reactant of Route 4
2-Methylbenzo[d]oxazol-6-ol
Reactant of Route 5
Reactant of Route 5
2-Methylbenzo[d]oxazol-6-ol
Reactant of Route 6
2-Methylbenzo[d]oxazol-6-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.